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(4-Fluorophenyl)(5-(thiophen-2-yl)-1H-1,2,4-triazol-3-yl)methanamine
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Overview
Description
(4-Fluorophenyl)(5-(thiophen-2-yl)-1H-1,2,4-triazol-3-yl)methanamine is a compound that features a combination of fluorophenyl, thiophene, and triazole groups. This unique structure makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine. The presence of fluorine and thiophene rings often imparts significant biological activity and stability to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(5-(thiophen-2-yl)-1H-1,2,4-triazol-3-yl)methanamine typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the fluorophenyl and thiophene groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound. For instance, the use of anhydrous aluminum chloride as a catalyst under controlled temperature conditions can facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)(5-(thiophen-2-yl)-1H-1,2,4-triazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-Fluorophenyl)(5-(thiophen-2-yl)-1H-1,2,4-triazol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the fluorophenyl and thiophene groups often enhances the compound’s interaction with biological targets, making it a valuable tool for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new drugs for various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and electronic devices. Its unique chemical properties make it suitable for applications in organic electronics and optoelectronics.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)(5-(thiophen-2-yl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The presence of the fluorophenyl and thiophene groups enhances the compound’s binding affinity and specificity, making it an effective modulator of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- (4-Fluorophenyl)(thiophen-2-yl)methanamine
- (5-(4-Fluorophenyl)thiophen-2-yl)methanamine
- 2-(4-Fluorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole
Uniqueness
Compared to similar compounds, (4-Fluorophenyl)(5-(thiophen-2-yl)-1H-1,2,4-triazol-3-yl)methanamine stands out due to the presence of the triazole ring, which imparts additional stability and biological activity. The combination of fluorophenyl, thiophene, and triazole groups makes this compound unique and valuable for various scientific applications .
Biological Activity
The compound (4-Fluorophenyl)(5-(thiophen-2-yl)-1H-1,2,4-triazol-3-yl)methanamine is a member of the triazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a fluorinated phenyl ring and a thiophene-substituted triazole moiety, which contribute to its potential biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluoroaniline with thiophene derivatives under controlled conditions. Various methods have been reported in the literature, including:
- Condensation reactions : Utilizing coupling agents to facilitate the formation of the triazole ring.
- Cyclization techniques : Employing heat or catalysts to promote the formation of the desired heterocyclic structure.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have indicated that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with cell wall synthesis or disruption of metabolic pathways.
Anti-inflammatory Effects
Triazole derivatives have been investigated for their anti-inflammatory properties. Compounds that include the triazole ring have been shown to modulate cytokine release in immune cells. For example, one study demonstrated that specific derivatives reduced TNF-α production significantly in stimulated peripheral blood mononuclear cells (PBMCs).
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. In vitro assays have shown that these compounds can induce apoptosis in various cancer cell lines by activating caspases and influencing p53 pathways. Notably, some derivatives exhibited EC50 values as low as 1.9 µM against certain cancer cell lines.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes involved in nucleic acid synthesis.
- Cytokine Modulation : They can alter the release of pro-inflammatory cytokines.
- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation.
Study on Antimicrobial Efficacy
A recent study evaluated a series of triazole derivatives against various bacterial strains. The results indicated that compounds with a thiophene moiety showed enhanced activity compared to their non-thiophene counterparts.
Study on Anti-inflammatory Properties
In another study focusing on anti-inflammatory effects, researchers found that specific derivatives significantly reduced IL-6 and TNF-α levels in stimulated PBMC cultures, suggesting potential therapeutic applications in inflammatory diseases.
Properties
Molecular Formula |
C13H11FN4S |
---|---|
Molecular Weight |
274.32 g/mol |
IUPAC Name |
(4-fluorophenyl)-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)methanamine |
InChI |
InChI=1S/C13H11FN4S/c14-9-5-3-8(4-6-9)11(15)13-16-12(17-18-13)10-2-1-7-19-10/h1-7,11H,15H2,(H,16,17,18) |
InChI Key |
JJWAATPJQGBLNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NNC(=N2)C(C3=CC=C(C=C3)F)N |
Origin of Product |
United States |
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